molecular formula C4H11NO3S B095562 Ammonium 2-methylprop-2-ene-1-sulfonate CAS No. 16083-28-6

Ammonium 2-methylprop-2-ene-1-sulfonate

Cat. No.: B095562
CAS No.: 16083-28-6
M. Wt: 153.2 g/mol
InChI Key: YBPOEDKYWDVVTP-UHFFFAOYSA-N
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Description

Ammonium 2-methylprop-2-ene-1-sulfonate is a chemical compound with the molecular formula C4H9NO3S. It is a sulfonate ester that contains an ammonium group, making it a zwitterionic compound. This compound is known for its high solubility in water and its ability to form stable aqueous solutions. It is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium 2-methylprop-2-ene-1-sulfonate can be synthesized through a reaction involving 2-methylprop-2-ene-1-sulfonic acid and ammonium hydroxide. The reaction typically occurs under mild conditions, with the sulfonic acid being dissolved in water and then neutralized with ammonium hydroxide. The resulting solution is then evaporated to yield the solid this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent and high-purity product. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-methylprop-2-ene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form sulfinate derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinate derivatives.

    Substitution: Various substituted sulfonate esters.

Scientific Research Applications

Ammonium 2-methylprop-2-ene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium 2-methylprop-2-ene-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules. This interaction can alter the conformation and stability of these molecules, leading to changes in their activity. Additionally, the ammonium group can participate in hydrogen bonding, further stabilizing the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium 2-methylprop-2-ene-1-sulfonate is unique due to its zwitterionic nature, which imparts high solubility in water and the ability to form stable aqueous solutions. This property makes it particularly useful in applications where solubility and stability are critical, such as in the preparation of hydrophilic membranes and superabsorbent polymers .

Properties

IUPAC Name

azanium;2-methylprop-2-ene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S.H3N/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPOEDKYWDVVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CS(=O)(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70611228
Record name Ammonium 2-methylprop-2-ene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16083-28-6
Record name Ammonium 2-methylprop-2-ene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70611228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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